molecular formula C4H11NaO4P B143348 Sodium diethyl phosphate CAS No. 2870-30-6

Sodium diethyl phosphate

Cat. No.: B143348
CAS No.: 2870-30-6
M. Wt: 177.09 g/mol
InChI Key: HXWUTZZCDWPVAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium diethyl phosphate is an organophosphorus compound with the chemical formula C4H10NaO4P. It is a sodium salt of diethyl phosphate, characterized by its white to off-white solid appearance. This compound is slightly soluble in water and methanol and is primarily used in various chemical reactions and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium diethyl phosphate can be synthesized through the esterification of phosphoric acid with ethanol, followed by neutralization with sodium hydroxide. The general reaction is as follows: [ \text{H}_3\text{PO}_4 + 2 \text{C}_2\text{H}_5\text{OH} \rightarrow (\text{C}_2\text{H}_5\text{O})_2\text{POH} + 2 \text{H}_2\text{O} ] [ (\text{C}_2\text{H}_5\text{O})_2\text{POH} + \text{NaOH} \rightarrow (\text{C}_2\text{H}_5\text{O})_2\text{PONa} + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, this compound is produced by reacting diethyl phosphite with sodium hydroxide under controlled conditions. The reaction is typically carried out in a solvent such as toluene to facilitate the separation of the product .

Types of Reactions:

    Hydrolysis: this compound undergoes hydrolysis to form diethyl phosphate and sodium hydroxide.

    Substitution: It can participate in substitution reactions where the ethoxy groups are replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to form phosphoric acid derivatives.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

    Substitution: Various nucleophiles such as amines or alcohols under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or molecular iodine.

Major Products:

    Hydrolysis: Diethyl phosphate and sodium hydroxide.

    Substitution: Phosphoramidates or phosphonates depending on the nucleophile.

    Oxidation: Phosphoric acid derivatives

Scientific Research Applications

Sodium diethyl phosphate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of sodium diethyl phosphate involves its ability to act as a phosphorylating agent. It targets hydroxyl and amino groups in molecules, facilitating the formation of phosphate esters. This activity is crucial in biochemical pathways where phosphorylation is a key regulatory mechanism .

Comparison with Similar Compounds

  • Diethyl phosphite
  • Triethyl phosphate
  • Sodium dihydrogen phosphate

Comparison:

This compound stands out due to its balanced reactivity and solubility, making it a valuable compound in both research and industrial applications.

Biological Activity

Sodium diethyl phosphate (NaDEP) is an organophosphorus compound with significant biological activity, primarily due to its role as a phosphorylating agent. This article explores its biological mechanisms, applications in research and medicine, and relevant case studies.

This compound is the sodium salt of diethyl phosphate, with the chemical formula C₄H₁₀NaO₄P. It is produced through the reaction of diethyl phosphite with sodium hydroxide, typically in a solvent like toluene. The compound exhibits various reactions:

  • Hydrolysis : Converts to diethyl phosphate and sodium hydroxide.
  • Substitution : Can undergo reactions where ethoxy groups are replaced by nucleophiles.
  • Oxidation : Can be oxidized to form phosphoric acid derivatives.

The biological activity of NaDEP is largely attributed to its ability to phosphorylate hydroxyl and amino groups in biomolecules, forming phosphate esters. This phosphorylation is critical in numerous biochemical pathways, including those involving enzyme regulation and signal transduction.

Interaction with Nucleic Acids

Research indicates that sodium cations, such as those from NaDEP, preferentially bind to specific regions along the phosphate backbone of nucleic acids. This binding can influence the structural conformation of DNA and RNA, potentially affecting their biological functions .

Biological Applications

This compound has diverse applications across several fields:

  • Chemistry : Used as a reagent for phosphorylation reactions in organic synthesis.
  • Biology : Investigated for its role in enzyme inhibition and metabolic pathways.
  • Medicine : Explored as a precursor for bioactive phosphates in drug development.
  • Industry : Employed in producing flame retardants and plasticizers .

1. Enzyme Inhibition Studies

A notable study examined the inhibitory effects of NaDEP on various enzymes. It was found that NaDEP could inhibit specific phosphatases, which are crucial for dephosphorylation processes in cellular signaling pathways. The inhibition was characterized by kinetic studies that demonstrated competitive inhibition patterns .

2. Interaction with Phosphotriesterase

Research investigating the interaction between NaDEP and phosphotriesterase (PTE) revealed that NaDEP acts as a substrate for PTE, facilitating hydrolysis reactions. X-ray diffraction studies showed that NaDEP binds at the active site of PTE, influencing its catalytic efficiency .

Table 1: Summary of Biological Activities of this compound

Activity TypeDescriptionReference
Enzyme InhibitionInhibits various phosphatases; competitive inhibition observed
Nucleic Acid BindingBinds preferentially to minor groove of DNA; affects structural conformation
PhosphorylationActs as a phosphorylating agent in metabolic pathways
HydrolysisServes as a substrate for PTE; enhances hydrolytic activity

Properties

CAS No.

2870-30-6

Molecular Formula

C4H11NaO4P

Molecular Weight

177.09 g/mol

IUPAC Name

sodium;diethyl phosphate

InChI

InChI=1S/C4H11O4P.Na/c1-3-7-9(5,6)8-4-2;/h3-4H2,1-2H3,(H,5,6);

InChI Key

HXWUTZZCDWPVAR-UHFFFAOYSA-N

SMILES

CCOP(=O)([O-])OCC.[Na+]

Isomeric SMILES

CCOP(=O)([O-])OCC.[Na+]

Canonical SMILES

CCOP(=O)(O)OCC.[Na]

Key on ui other cas no.

2870-30-6

Related CAS

598-02-7 (Parent)

Synonyms

Phosphoric Acid Diethyl Ester Sodium Salt;  Ethyl Sodium Phosphate;  Diethyl Sodium Phosphate;  Sodium Diethyl Phosphate; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium diethyl phosphate
Reactant of Route 2
Sodium diethyl phosphate
Reactant of Route 3
Reactant of Route 3
Sodium diethyl phosphate
Reactant of Route 4
Reactant of Route 4
Sodium diethyl phosphate
Reactant of Route 5
Reactant of Route 5
Sodium diethyl phosphate
Reactant of Route 6
Reactant of Route 6
Sodium diethyl phosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.